molecular formula C60H2 B12574068 Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne CAS No. 204262-07-7

Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne

Katalognummer: B12574068
CAS-Nummer: 204262-07-7
Molekulargewicht: 722.7 g/mol
InChI-Schlüssel: JQLOIGNJQIVWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne is a long-chain hydrocarbon compound. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne typically involves the polymerization of smaller alkane units. The process requires specific catalysts and controlled reaction conditions to ensure the formation of the desired long-chain structure. Common methods include:

    Catalytic Polymerization: Utilizing catalysts such as Ziegler-Natta or metallocene catalysts to facilitate the polymerization of ethylene or other small alkanes.

    Thermal Cracking: Breaking down larger hydrocarbons at high temperatures to produce smaller alkanes, which can then be polymerized.

Industrial Production Methods

Industrial production of this compound involves large-scale catalytic processes. These processes are optimized for efficiency and yield, often employing advanced catalytic systems and continuous flow reactors to maintain consistent production rates.

Analyse Chemischer Reaktionen

Types of Reactions

Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form alcohols, aldehydes, or carboxylic acids.

    Reduction: Can be reduced to form shorter alkanes or alkenes.

    Substitution: Undergoes halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions

    Oxidation: Requires oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Utilizes reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium or nickel).

    Substitution: Halogenation typically involves halogen gases (Cl₂, Br₂) under UV light or heat.

Major Products

    Oxidation: Produces alcohols, aldehydes, or carboxylic acids.

    Reduction: Results in shorter alkanes or alkenes.

    Substitution: Forms halogenated alkanes.

Wissenschaftliche Forschungsanwendungen

Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne has several applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.

    Biology: Investigated for its potential role in biological membranes and lipid structures.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and other industrial materials.

Wirkmechanismus

The mechanism of action of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne involves its interaction with various molecular targets and pathways. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can be compared with other long-chain alkanes such as:

    Hexatriacontane (C36H74): Similar in structure but with a shorter carbon chain.

    Tetracontane (C40H82): Another long-chain alkane with a slightly longer carbon chain.

    Pentacontane (C50H102): A longer-chain alkane with fifty carbon atoms.

These compounds share similar chemical properties but differ in their chain lengths, which can influence their physical properties and reactivity.

Eigenschaften

CAS-Nummer

204262-07-7

Molekularformel

C60H2

Molekulargewicht

722.7 g/mol

IUPAC-Name

hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne

InChI

InChI=1S/C60H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H

InChI-Schlüssel

JQLOIGNJQIVWNH-UHFFFAOYSA-N

Kanonische SMILES

C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.